

# Spectroscopic Profile of 2-Amino-4-methyl-5-acetylthiazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-methyl-5-acetylthiazole

Cat. No.: B183210

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-4-methyl-5-acetylthiazole** (C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>OS, Molecular Weight: 156.21 g/mol ). The information presented herein is crucial for the identification, characterization, and quality control of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Amino-4-methyl-5-acetylthiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data of 2-Amino-4-methyl-5-acetylthiazole

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.17	br s	2H	NH <sub>2</sub>
2.35	s	3H	-CH <sub>3</sub> (thiazole ring)
2.17	s	3H	-C(O)CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of **2-Amino-4-methyl-5-acetylthiazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
189.3	C=O
169.2	C2 (C-NH <sub>2</sub> )
159.7	C4 (C-CH <sub>3</sub> )
111.1	C5 (C-C(O)CH <sub>3</sub> )
17.4	-CH <sub>3</sub> (thiazole ring)
15.7	-C(O)CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2-Amino-4-methyl-5-acetylthiazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3390, 3297, 3100	Strong, Broad	N-H stretching (NH <sub>2</sub> )
2958	Medium	C-H stretching (aliphatic)
1644	Strong	C=O stretching (acetyl group)
1625, 1600	Strong	C=N stretching (thiazole ring)
1511	Strong	C=C stretching (thiazole ring)
584	Medium	S-C=N bending

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2-Amino-4-methyl-5-acetylthiazole**

m/z	Interpretation
156	[M] <sup>+</sup> (Molecular Ion)
141	[M - CH <sub>3</sub> ] <sup>+</sup>
114	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

Software: TopSpin 3.0.

Procedure:

- **Sample Preparation:** Approximately 5-10 mg of **2-Amino-4-methyl-5-acetylthiazole** was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The solution was transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR tube was placed in a sample spinner and inserted into the magnet. The instrument was locked onto the deuterium signal of the solvent. Shimming was performed to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard proton NMR experiment was performed. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled carbon NMR experiment was conducted. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- **Data Processing:** The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO- $d_6$  ( $\delta$  2.50 ppm for  $^1\text{H}$  and  $\delta$  39.52 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.

Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.

Software: OPUS.

Procedure:

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.
- **Sample Analysis:** A small amount of solid **2-Amino-4-methyl-5-acetylthiazole** was placed directly onto the ATR crystal. The pressure arm was engaged to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The IR spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio.

- Data Processing: The resulting spectrum was baseline corrected and the peaks were labeled.

## Mass Spectrometry (MS)

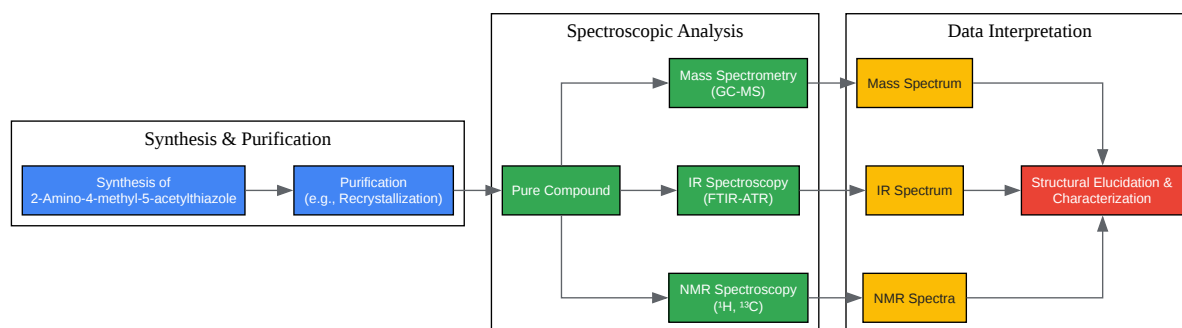
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A system such as an Agilent LC/MSD Trap XCT is suitable.

Procedure:

- Sample Preparation: A dilute solution of **2-Amino-4-methyl-5-acetylthiazole** was prepared in a volatile organic solvent such as methanol or dichloromethane.
- Gas Chromatography (GC):
  - Injection: 1  $\mu$ L of the sample solution was injected into the GC inlet, which was maintained at a high temperature (e.g., 250  $^{\circ}$ C) to ensure rapid vaporization.
  - Separation: The vaporized sample was carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m HP-5ms column). The oven temperature was programmed to ramp from an initial temperature (e.g., 50  $^{\circ}$ C) to a final temperature (e.g., 280  $^{\circ}$ C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry (MS):
  - Ionization: As the compound eluted from the GC column, it entered the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to fragment the molecule into characteristic ions.
  - Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer.
  - Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-methyl-5-acetylthiazole**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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